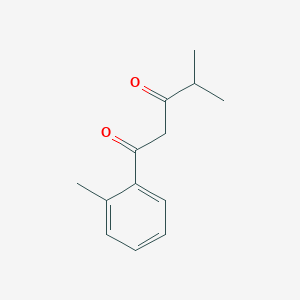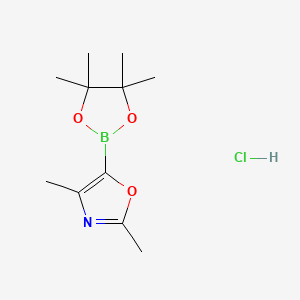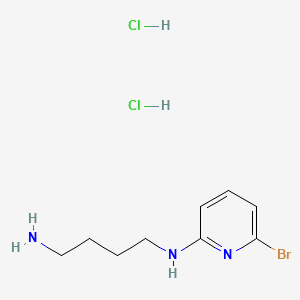
Diphenylmethylazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diphenylmethylazide is an organic compound that contains an azide functional group attached to a diphenylmethyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diphenylmethylazide can be synthesized through several methods. One common approach involves the reaction of diphenylmethyl chloride with sodium azide in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction typically proceeds at room temperature or slightly elevated temperatures to yield this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes ensuring proper safety measures due to the potentially explosive nature of azides.
Análisis De Reacciones Químicas
Types of Reactions
Diphenylmethylazide undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Reduction Reactions: this compound can be reduced to diphenylmethylamine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition Reactions:
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3) in DMSO or acetonitrile.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Cycloaddition: Alkynes in the presence of a copper catalyst.
Major Products Formed
Reduction: Diphenylmethylamine.
Cycloaddition: Triazoles.
Aplicaciones Científicas De Investigación
Diphenylmethylazide has several applications in scientific research:
Organic Synthesis: It is used as a precursor for the synthesis of various nitrogen-containing compounds.
Materials Science: The compound is utilized in the preparation of polymers and other materials with specific properties.
Medicinal Chemistry: This compound derivatives are explored for their potential pharmacological activities.
Mecanismo De Acción
The mechanism of action of diphenylmethylazide primarily involves its reactivity as an azide. The azide group can participate in nucleophilic substitution and cycloaddition reactions, leading to the formation of new compounds. In biological systems, azides can interact with proteins and other biomolecules, potentially leading to the formation of covalent bonds and subsequent biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Phenyl Azide: Similar to diphenylmethylazide but with only one phenyl group.
Benzyl Azide: Contains a benzyl group instead of a diphenylmethyl group.
Diphenylphosphoryl Azide: Contains a phosphoryl group in addition to the azide group.
Uniqueness
This compound is unique due to the presence of two phenyl groups, which can influence its reactivity and the types of reactions it undergoes.
Propiedades
Número CAS |
6926-47-2 |
|---|---|
Fórmula molecular |
C13H11N3 |
Peso molecular |
209.25 g/mol |
Nombre IUPAC |
[azido(phenyl)methyl]benzene |
InChI |
InChI=1S/C13H11N3/c14-16-15-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H |
Clave InChI |
UHALAAGWENHOHX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


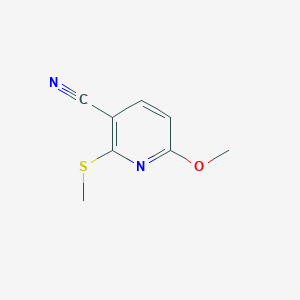
![{1H,2H,3H-pyrrolo[2,3-b]pyridin-2-yl}methanol hydrochloride](/img/structure/B13472578.png)
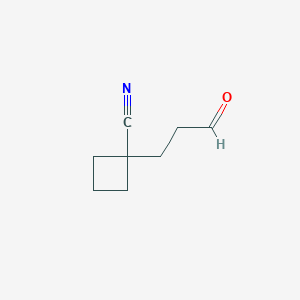


![8-Methyl-3,8-diazabicyclo[4.2.0]octane dihydrochloride](/img/structure/B13472606.png)


![N-methyl-3-oxaspiro[5.5]undecan-9-amine](/img/structure/B13472612.png)
![Ethyl 4-aminopyrazolo[1,5-a][1,3,5]triazine-8-carboxylate](/img/structure/B13472613.png)
